N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO5S/c1-27-14-8-9-15-13(11-14)5-4-10-18(15,24)12-23-29(25,26)17-7-3-2-6-16(17)28-19(20,21)22/h2-3,6-9,11,23-24H,4-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVPAALYBXLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene core with hydroxyl and methoxy substitutions, as well as a trifluoromethoxy group attached to a benzenesulfonamide moiety. Its molecular formula is , indicating a significant degree of complexity that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19F3N1O4S |
| Molecular Weight | 355.37 g/mol |
| Structural Features | Tetrahydronaphthalene core, hydroxyl, methoxy, trifluoromethoxy groups |
Research indicates that this compound acts primarily as an inhibitor of fatty acid amide hydrolases (FAAH) . These enzymes are responsible for the degradation of endocannabinoids, which play crucial roles in various physiological processes including pain modulation and inflammation. By inhibiting FAAH activity, this compound may enhance endocannabinoid levels in the body, potentially leading to analgesic and anti-inflammatory effects.
Anticancer Potential
The compound's structural characteristics suggest it may possess anticancer properties. Similar compounds with naphthalene cores have demonstrated antiproliferative activity against various cancer cell lines. For instance, derivatives of naphthalene have shown selective activity against breast cancer cells (MCF-7), with IC50 values ranging from 3.1 µM to 8.7 µM . The unique combination of functional groups in this compound could enhance its efficacy compared to other naphthalene derivatives.
Neuroprotective Effects
Compounds with similar structural motifs have been studied for their neuroprotective effects. Hydroxy-substituted naphthalenes have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration . The presence of methoxy and hydroxyl groups in this compound may contribute to its antioxidative properties.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of sulfonamide derivatives. For example:
- Study on FAAH Inhibition : A study highlighted that compounds structurally similar to this compound exhibited significant inhibition of FAAH enzymes. This inhibition resulted in increased levels of endocannabinoids in vitro.
- Antiproliferative Activity : Another investigation into naphthalene derivatives revealed that certain modifications at the hydroxyl and methoxy positions significantly enhanced their antiproliferative effects against cancer cell lines. The study noted that compounds with trifluoromethyl groups showed improved solubility and bioactivity .
Comparison with Similar Compounds
Key Observations:
Triazole-thiones [7–9] exhibit thione tautomerism, absent in the target compound, which may influence hydrogen-bonding interactions .
Spectral Distinctions :
- The target’s hydroxy group would show a broad O-H stretch in IR (~3200–3600 cm⁻¹), absent in triazole-thiones and the naphthyl sulfonamide .
- ¹H NMR : The tetrahydronaphthalene protons in the target compound would display complex splitting patterns distinct from the naphthalene signals in ’s compound (δ 7.20–7.80) .
Synthetic Complexity :
- The target compound’s tetrahydronaphthalene core likely requires stereoselective synthesis (e.g., Friedel-Crafts or Diels-Alder reactions), contrasting with the triazole-thiones’ straightforward cyclization .
Physicochemical and Stereochemical Considerations
- Solubility : The hydroxy group in the target may improve aqueous solubility compared to ’s methoxy-substituted analog .
- Stereochemistry : While ’s compound is enantiomerically pure ([α]D²⁰ +2.5), the target’s tetrahydronaphthalene hydroxy group could introduce chirality, necessitating resolution techniques .
Q & A
Q. What are the key synthetic strategies for preparing benzenesulfonamide derivatives with complex hydroxyl and methoxy substituents?
- Methodological Answer : Synthesis of structurally analogous sulfonamides (e.g., N-(benzyloxy)-4-(trifluoromethyl)benzamide) involves:
- Stepwise functionalization : Use of O-benzyl hydroxylamine hydrochloride as a nucleophile, reacted with acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) under argon at 0°C to minimize side reactions .
- Purification : Post-reaction, dichloromethane is removed via rotary evaporation, followed by diethyl ether washes and vacuum drying (70°C) to isolate the product as a white solid (89% yield) .
- Safety : Hazard assessments (e.g., mutagenicity screening via Ames II testing) are critical for intermediates, as some anomeric amides exhibit mutagenicity comparable to benzyl chloride .
Q. How can researchers characterize sulfonamide derivatives using advanced analytical techniques?
- Methodological Answer :
- Solid-phase extraction (SPE) : Oasis HLB cartridges preconditioned with methanol are used to extract target analytes from complex matrices (e.g., wastewater). Internal standards (e.g., deuterated BP-3-d5) ensure quantification accuracy .
- LC-MS/MS : Coupled with formic acid-modified mobile phases for high-resolution separation. Glassware silanization (5% DMDCS) prevents analyte adsorption .
- Validation : Matrix effects are evaluated by spiking recovery studies in influent/effluent samples to confirm method robustness .
Q. What safety protocols are essential when handling sulfonamide derivatives during synthesis?
- Methodological Answer :
- Risk assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011), including evaluations of hazards for reagents like dichloromethane and p-trifluoromethyl benzoyl chloride .
- Ventilation : Use fume hoods for mutagenic intermediates (e.g., anomeric amides), even if Ames testing shows low mutagenicity .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory during scale-up reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in sulfonamide synthesis?
- Methodological Answer :
- Temperature control : Maintaining 0°C during acyl chloride addition minimizes decomposition of sensitive intermediates (e.g., hydroxylamine derivatives) .
- Scaling considerations : On a 125 mmol scale, excess potassium carbonate (2.0 equiv) ensures efficient deprotonation, while argon purging prevents oxidation .
- Troubleshooting : If yields drop during scale-up, verify stoichiometry of p-trifluoromethyl benzoyl chloride (1.0 equiv) and confirm anhydrous conditions via Karl Fischer titration .
Q. How should researchers address discrepancies in biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Assay design : For anticancer activity (e.g., SKBR3 breast cancer cells), use standardized protocols (ATCC cell lines, RPMI1640 medium) and triplicate experiments to reduce variability .
- Data normalization : Express cell viability relative to controls (e.g., untreated cells) and validate with alternative assays (e.g., apoptosis markers like caspase-3) .
- Contradiction analysis : If IC50 values conflict between studies, re-evaluate purity (HPLC >95%) and solubility (DMSO stock concentration) of test compounds .
Q. What strategies mitigate mutagenicity risks in sulfonamide-based compounds?
- Methodological Answer :
- Structural modifications : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) reduces mutagenic potential by stabilizing reactive intermediates .
- In silico screening : Use tools like Derek Nexus to predict mutagenicity hotspots before synthesis .
- Handling protocols : Store mutagenic intermediates at -20°C under argon and limit exposure time during weighing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
